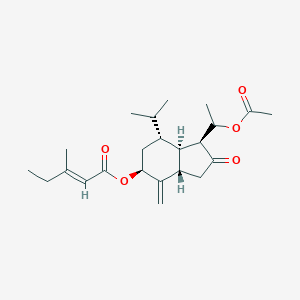
Farfaratin
Description
Farfaratin, also known as Tussilagone or 款冬酮 (kuǎn dōng tóng), is a sesquiterpenoid compound isolated from the flower buds of Tussilago farfara L. (coltsfoot), a plant traditionally used in Chinese medicine for respiratory conditions . Its molecular formula is C₂₃H₃₄O₅, with a molecular weight of 390.51 g/mol and a CAS registry number of 104012-37-5 . Structurally, it belongs to the sesquiterpene class and is characterized by a unique tricyclic skeleton, as confirmed by X-ray diffraction . This compound is commercially available in high purity (≥98% by HPLC) for research use, with solubility in DMSO (62.5 mg/mL) .
Pharmacologically, this compound is recognized for its respiratory stimulant and hypertensive effects. Ethanol and ether extracts of coltsfoot containing this compound have demonstrated respiratory excitation in anesthetized cats and rabbits, as well as blood pressure elevation in rodent models . These properties align with traditional uses of coltsfoot for treating chronic cough, asthma, and bronchial inflammation .
Properties
CAS No. |
126453-63-2 |
|---|---|
Molecular Formula |
C23H34O5 |
Molecular Weight |
390.5 g/mol |
IUPAC Name |
[(1S,3aS,5S,7R,7aR)-1-(1-acetyloxyethyl)-4-methylidene-2-oxo-7-propan-2-yl-3,3a,5,6,7,7a-hexahydro-1H-inden-5-yl] (E)-3-methylpent-2-enoate |
InChI |
InChI=1S/C23H34O5/c1-8-13(4)9-21(26)28-20-11-17(12(2)3)23-18(14(20)5)10-19(25)22(23)15(6)27-16(7)24/h9,12,15,17-18,20,22-23H,5,8,10-11H2,1-4,6-7H3/b13-9+/t15?,17-,18-,20+,22+,23-/m1/s1 |
InChI Key |
CFUPNMDNSQIWBB-MTLBRCJSSA-N |
SMILES |
CCC(=CC(=O)OC1CC(C2C(C1=C)CC(=O)C2C(C)OC(=O)C)C(C)C)C |
Isomeric SMILES |
CC/C(=C/C(=O)O[C@H]1C[C@@H]([C@@H]2[C@@H](C1=C)CC(=O)[C@@H]2C(C)OC(=O)C)C(C)C)/C |
Canonical SMILES |
CCC(=CC(=O)OC1CC(C2C(C1=C)CC(=O)C2C(C)OC(=O)C)C(C)C)C |
Synonyms |
farfaratin |
Origin of Product |
United States |
Comparison with Similar Compounds
Farfaratin shares its natural source (Tussilago farfara) with several structurally and functionally distinct compounds. Below is a comparative analysis with key analogs and related phytochemicals:
Structural and Functional Analogs
| Compound | CAS No. | Molecular Formula | Class | Key Pharmacological Activities | Toxicity Concerns |
|---|---|---|---|---|---|
| This compound | 104012-37-5 | C₂₃H₃₄O₅ | Sesquiterpenoid | Respiratory stimulation, hypertension | Low reported toxicity |
| Senkirkine | 2318-18-5 | C₁₉H₂₇NO₆ | Pyrrolizidine alkaloid | Anti-inflammatory | Hepatotoxic, mutagenic |
| Tussilagin | 60223-87-0 | C₁₈H₂₅NO₅ | Pyrrolizidine alkaloid | Unclear therapeutic role | Hepatotoxic |
| Bisabolene epoxide | N/A | C₁₅H₂₄O | Sesquiterpene | Anti-allergic, anti-inflammatory | Low toxicity |
Key Findings :
Structural Differences: this compound is a sesquiterpenoid, while Senkirkine and Tussilagin are pyrrolizidine alkaloids (PAs). PAs are associated with hepatotoxicity due to their ability to form DNA adducts, whereas sesquiterpenoids like this compound lack this mechanism . Bisabolene epoxide, another sesquiterpene from coltsfoot, shares structural similarities with this compound but differs in its simpler monocyclic framework .
Pharmacological Contrasts :
- This compound’s hypertensive activity contrasts with the vasodilatory effects of some sesquiterpenes (e.g., bisabolene derivatives) .
- Unlike this compound, PAs like Senkirkine exhibit anti-inflammatory properties but pose significant hepatotoxicity risks, limiting their therapeutic utility .
Comparison with Non-Coltsfoot Sesquiterpenes
| Compound | Source | Key Activities | Clinical Applications |
|---|---|---|---|
| This compound | Tussilago farfara | Respiratory stimulation | Chronic cough, asthma |
| Artemisinin | Artemisia annua | Antimalarial, anticancer | Malaria, oncology |
| Costunolide | Saussurea lappa | Anti-inflammatory, anticancer | Gastrointestinal disorders |
Key Insights :
- This compound’s respiratory-focused activity distinguishes it from sesquiterpenes like Artemisinin (antimalarial) and Costunolide (anti-inflammatory). This specificity underscores its niche role in treating pulmonary conditions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


